molecular formula C8H8O3 B589547 2-Vanillin-13C6,d3 CAS No. 1329799-83-8

2-Vanillin-13C6,d3

Cat. No.: B589547
CAS No.: 1329799-83-8
M. Wt: 161.121
InChI Key: JJVNINGBHGBWJH-SWOOYXGDSA-N
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Description

2-Vanillin-13C6,d3 is a labeled compound of vanillin, where the carbon atoms in the benzene ring are replaced with carbon-13 isotopes, and the methoxy group is deuterated. This compound is primarily used in scientific research for tracing and studying metabolic pathways, as well as for isotopic labeling in various analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Vanillin-13C6,d3 involves the incorporation of carbon-13 and deuterium isotopes into the vanillin molecule. One common method is the reaction of 13C-labeled guaiacol with formaldehyde under acidic conditions to form 13C-labeled vanillin. The deuteration of the methoxy group can be achieved by treating the compound with deuterated methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC) are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-Vanillin-13C6,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Vanillin-13C6,d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Vanillin-13C6,d3 involves its interaction with various molecular targets and pathways. Vanillin, the parent compound, is known to inhibit non-homologous end joining (NHEJ) by directly inhibiting the activity of DNA-dependent protein kinase (DNA-PK). This inhibition affects DNA repair processes and can potentiate the cytotoxicity of certain chemotherapeutic agents . Additionally, vanillin exhibits antioxidant, anti-inflammatory, and antimicrobial properties, which contribute to its biological effects .

Comparison with Similar Compounds

2-Vanillin-13C6,d3 can be compared with other isotopically labeled vanillin compounds, such as:

These compounds are used for similar purposes but differ in their isotopic composition, which can influence their application in specific research contexts.

Properties

CAS No.

1329799-83-8

Molecular Formula

C8H8O3

Molecular Weight

161.121

IUPAC Name

2-hydroxy-3-(trideuteriomethoxy)benzaldehyde

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3/i1D3,2+1,3+1,4+1,6+1,7+1,8+1

InChI Key

JJVNINGBHGBWJH-SWOOYXGDSA-N

SMILES

COC1=CC=CC(=C1O)C=O

Synonyms

2-Hydroxy-3-methoxybenzaldehyde-13C6,d3;  o-Vanillin-13C6,d3;  2-Hydroxy-m-anisaldehyde-13C6,d3;  2-Vanillin-13C6,d3;  3-Methoxy-2-hydroxy-_x000B_benzaldehyde-13C6,d3;  3-Methoxysalicyladehyde-13C6,d3;  3-Methoxysalicylaldehyde-13C6,d3;  6-Formyl-2-methoxyphenol-

Origin of Product

United States

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